Pentafluorobenzylzinc bromide
Overview
Description
Pentafluorobenzylzinc bromide is an organozinc compound with the chemical formula C6F5CH2ZnBr. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of a pentafluorobenzyl group attached to a zinc bromide moiety, making it highly reactive and useful in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentafluorobenzylzinc bromide can be synthesized through the reaction of pentafluorobenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of zinc powder in THF.
- Addition of pentafluorobenzyl bromide to the zinc solution.
- Stirring the mixture at room temperature or under reflux conditions until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Pentafluorobenzylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles such as alkyl halides, acyl chlorides, and epoxides to form new carbon-carbon bonds.
Coupling Reactions: It participates in cross-coupling reactions with organic halides in the presence of palladium or nickel catalysts to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include alkyl halides and acyl chlorides. The reactions are usually carried out in polar aprotic solvents like THF or dimethylformamide (DMF) at room temperature or under reflux conditions.
Coupling Reactions: Common reagents include organic halides and palladium or nickel catalysts.
Major Products Formed:
Nucleophilic Substitution: The major products are substituted benzyl compounds.
Coupling Reactions: The major products are biaryl compounds.
Scientific Research Applications
Pentafluorobenzylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of functionalized materials and polymers.
Medicinal Chemistry: It is used in the synthesis of bioactive compounds and drug intermediates.
Catalysis: It serves as a precursor in the development of catalytic systems for various chemical transformations.
Mechanism of Action
The mechanism of action of pentafluorobenzylzinc bromide involves the formation of a reactive organozinc intermediate, which can undergo nucleophilic attack on electrophilic substrates. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. The pentafluorobenzyl group enhances the reactivity of the compound by stabilizing the negative charge on the carbon atom through electron-withdrawing effects .
Comparison with Similar Compounds
Pentafluorobenzylzinc chloride: Similar in structure but with a chloride instead of a bromide.
2,6-Difluorobenzylzinc bromide: Contains fewer fluorine atoms, affecting its reactivity and selectivity.
2,5-Difluorobenzylzinc bromide: Another variant with different fluorine substitution patterns.
Uniqueness: Pentafluorobenzylzinc bromide is unique due to its high reactivity and the stabilizing effect of the pentafluorobenzyl group. This makes it particularly useful in reactions requiring high selectivity and efficiency .
Properties
IUPAC Name |
bromozinc(1+);1,2,3,4,5-pentafluoro-6-methanidylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5.BrH.Zn/c1-2-3(8)5(10)7(12)6(11)4(2)9;;/h1H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQVFPNRJUXZSW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C(=C(C(=C1F)F)F)F)F.[Zn+]Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701279605 | |
Record name | Zinc, bromo[(pentafluorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701279605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352534-75-9 | |
Record name | Zinc, bromo[(pentafluorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701279605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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